molecular formula C36H42N10O9 B12106592 N-[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

N-[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12106592
M. Wt: 758.8 g/mol
InChI Key: ZDWMLRJAWCPGKL-UHFFFAOYSA-N
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Description

The compound “N-[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide” is a complex organic molecule. Compounds like this often have significant roles in various fields such as medicinal chemistry, biochemistry, and materials science due to their intricate structures and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes might involve:

    Amide bond formation: Using reagents like EDCI or DCC in the presence of a base.

    Peptide coupling: Utilizing coupling agents such as HATU or TBTU.

    Protection of amino groups: Using Boc or Fmoc protecting groups.

    Deprotection: Using TFA for Boc groups or piperidine for Fmoc groups.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Flow chemistry: For continuous production.

    Automated peptide synthesizers: For high-throughput synthesis.

    Purification techniques: Such as HPLC or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Using reagents like PCC or Swern oxidation.

    Reduction: Using reagents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: PCC, Swern, or Dess-Martin periodinane.

    Reducing agents: LiAlH4, NaBH4, or catalytic hydrogenation.

    Coupling agents: EDCI, DCC, HATU, TBTU.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

Chemistry

    Catalysis: As ligands in metal-catalyzed reactions.

    Synthesis: As intermediates in the synthesis of more complex molecules.

Biology

    Enzyme inhibitors: Targeting specific enzymes in metabolic pathways.

    Protein-protein interaction modulators: Affecting biological processes.

Medicine

    Drug development: As potential therapeutic agents for various diseases.

    Diagnostics: As probes in imaging techniques.

Industry

    Materials science: As building blocks for polymers or nanomaterials.

    Agriculture: As components in agrochemicals.

Mechanism of Action

The mechanism of action of such compounds typically involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Short chains of amino acids with similar functional groups.

    Proteins: Larger biomolecules with complex structures.

    Small molecule inhibitors: Compounds with similar mechanisms of action.

Uniqueness

The uniqueness of the compound lies in its specific structure, which can confer unique binding properties, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N10O9/c37-30(49)16-40-32(51)26(11-19-5-7-22(48)8-6-19)43-36(55)29(17-47)46-34(53)27(12-20-14-39-24-4-2-1-3-23(20)24)44-35(54)28(13-21-15-38-18-41-21)45-33(52)25-9-10-31(50)42-25/h1-8,14-15,18,21,25-29,39,47-48H,9-13,16-17H2,(H2,37,49)(H,40,51)(H,42,50)(H,43,55)(H,44,54)(H,45,52)(H,46,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWMLRJAWCPGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2C=NC=N2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N10O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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